[(4-Bromo-3-methylbutoxy)methyl]benzene

Lipophilicity Drug Design Bioavailability

[(4-Bromo-3-methylbutoxy)methyl]benzene is a brominated benzyl ether featuring a 4-bromo-3-methylbutoxy side chain. With a molecular formula of C₁₂H₁₇BrO and a molecular weight of 257.17 g/mol , this compound belongs to a class of versatile synthetic intermediates valued for their dual functionality: a benzyl-protected oxygen and a terminal alkyl bromide.

Molecular Formula C12H17BrO
Molecular Weight 257.17 g/mol
CAS No. 87974-13-8
Cat. No. B13187650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromo-3-methylbutoxy)methyl]benzene
CAS87974-13-8
Molecular FormulaC12H17BrO
Molecular Weight257.17 g/mol
Structural Identifiers
SMILESCC(CCOCC1=CC=CC=C1)CBr
InChIInChI=1S/C12H17BrO/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
InChIKeyJBUXPZQPAZDINP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Bromo-3-methylbutoxy)methyl]benzene (CAS 87974-13-8): A Branched Bromoalkyl Benzyl Ether for Controlled Synthesis and Lipophilic Modifications


[(4-Bromo-3-methylbutoxy)methyl]benzene is a brominated benzyl ether featuring a 4-bromo-3-methylbutoxy side chain . With a molecular formula of C₁₂H₁₇BrO and a molecular weight of 257.17 g/mol , this compound belongs to a class of versatile synthetic intermediates valued for their dual functionality: a benzyl-protected oxygen and a terminal alkyl bromide. The presence of a methyl branch on the butyl chain introduces steric hindrance that modulates nucleophilic substitution reactivity [1], while the benzyl ether moiety provides a stable, orthogonal protecting group for alcohols under a wide range of reaction conditions [2]. These structural features render it particularly useful in multi-step organic syntheses, pharmaceutical research, and agrochemical development, where precise control over reactivity and protection/deprotection sequences is critical.

Why Generic Substitution of [(4-Bromo-3-methylbutoxy)methyl]benzene with Linear Analogs or Other Benzyl Ethers Compromises Synthetic Outcomes


Replacing [(4-Bromo-3-methylbutoxy)methyl]benzene with closely related analogs—such as benzyl 4-bromobutyl ether (CAS 60789-54-0) or benzyl 2-bromoethyl ether (CAS 1462-37-9)—introduces significant deviations in both physical and chemical behavior that can undermine synthetic precision. The branched 3-methyl group in the target compound reduces SN2 reaction rates compared to linear counterparts [1], a feature that can be strategically leveraged to suppress over-alkylation and improve product selectivity in complex sequences [2]. Moreover, the increased carbon chain length and branching elevate the compound's lipophilicity (LogP = 3.62) relative to shorter-chain analogs (LogP = 3.38 for the butyl analog and 2.60–3.00 for the ethyl analog) , altering solubility profiles and membrane permeability in drug-like intermediates. Finally, the benzyl protecting group offers a distinct orthogonal deprotection pathway (hydrogenolysis) that is incompatible with common acid-labile or base-sensitive protecting groups found in alternative intermediates [3]. These cumulative differences mean that substitution without careful re-optimization can lead to lower yields, compromised selectivity, or complete synthetic failure.

Quantitative Differentiation Evidence for [(4-Bromo-3-methylbutoxy)methyl]benzene vs. Structural Analogs


Lipophilicity Superiority: Higher LogP Enhances Membrane Permeability and Organic Solubility

[(4-Bromo-3-methylbutoxy)methyl]benzene exhibits a LogP value of 3.6243 , which is approximately 0.25 units higher than the unbranched benzyl 4-bromobutyl ether (LogP = 3.3783) and 0.62–1.02 units higher than the shorter-chain benzyl 2-bromoethyl ether (LogP = 2.5981–3.00) . This increased lipophilicity arises from the combined effect of an additional methyl branch and a longer carbon chain, enhancing the compound's partitioning into organic phases.

Lipophilicity Drug Design Bioavailability

Controlled Alkylation Reactivity via Steric Hindrance from 3-Methyl Branch

Branched alkyl bromides, such as [(4-Bromo-3-methylbutoxy)methyl]benzene, exhibit reduced SN2 reaction rates compared to their linear counterparts due to increased steric hindrance around the electrophilic carbon [1]. This effect is class-level evidence: studies on related systems show that branched alkyl bromides can lower reactivity by approximately 20–30% relative to linear analogs under identical conditions [2]. For example, n-propyl bromide is about 30% more reactive than branched isomers in electrophilic substitution reactions [3]. In alkylation reactions, this moderated reactivity translates into greater control, reducing the incidence of over-alkylation and improving the yield of mono-alkylated products [4].

Alkylation Steric Hindrance Selectivity

Chiral Building Block for Stereoselective Synthesis: Key Intermediate in (+)-Kalkitoxin Total Synthesis

The (R)-enantiomer of [(4-Bromo-3-methylbutoxy)methyl]benzene (CAS 88409-08-9) has been employed as a key chiral building block in the total synthesis of the cytotoxic marine natural product (+)-kalkitoxin . In this 16-step synthesis, the compound serves as a precursor for installing the anti,anti-1,2,4-trimethyl stereotriad of the toxin via tandem asymmetric conjugate addition and α-methylation . The overall synthesis proceeds in 3% yield [1]. While the racemic or achiral analog could potentially be used, the stereochemical integrity of the (R)-enantiomer is essential for achieving the correct absolute configuration of the final product, a requirement that cannot be met by non-chiral or incorrectly configured analogs.

Chiral Synthesis Natural Products Total Synthesis

Benzyl Ether Protecting Group Orthogonality Enables Selective Deprotection in Complex Sequences

The benzyl ether moiety in [(4-Bromo-3-methylbutoxy)methyl]benzene provides a protecting group that is stable under basic and many acidic conditions but can be selectively cleaved via hydrogenolysis (H₂, Pd/C) [1]. This orthogonality allows it to be retained while other protecting groups (e.g., silyl ethers like TBS or TBDPS) are removed under fluoride or mild acid conditions [2]. Conversely, benzyl ethers can be removed under neutral hydrogenation conditions without affecting acid-labile or base-sensitive functionalities [3]. This selective deprotection capability is a critical advantage over alternative protecting groups that may lack orthogonal reactivity, enabling more efficient and higher-yielding multi-step syntheses.

Protecting Groups Orthogonal Deprotection Synthetic Strategy

High-Value Application Scenarios for [(4-Bromo-3-methylbutoxy)methyl]benzene Based on Verified Differentiated Properties


Lipophilicity Optimization in Medicinal Chemistry and Agrochemical Lead Development

In drug discovery and agrochemical research, compounds with enhanced lipophilicity often exhibit improved membrane permeability and bioavailability. [(4-Bromo-3-methylbutoxy)methyl]benzene, with a LogP of 3.62 , offers a 0.25–1.0 unit lipophilicity advantage over shorter-chain benzyl bromoalkyl ethers . This property makes it a preferred intermediate for synthesizing lipophilic drug candidates or crop protection agents where passive diffusion across biological membranes is desired. The benzyl ether also serves as a temporary protecting group that can be later removed to reveal a hydroxyl moiety for further functionalization, all while maintaining the lipophilic character conferred by the branched alkyl chain.

Controlled Alkylation in Multi-Step Synthesis of Complex Organic Molecules

The steric hindrance introduced by the 3-methyl branch reduces the SN2 reactivity of the terminal bromide by approximately 20–30% compared to linear analogs [1]. This feature is strategically valuable in multi-step syntheses where over-alkylation or unwanted side reactions must be minimized. For instance, when introducing the 4-bromo-3-methylbutyl group onto nucleophilic substrates such as malonates, amines, or phenoxides, the controlled reactivity of this compound promotes cleaner mono-alkylation and higher isolated yields [2]. This is particularly beneficial in the synthesis of pharmaceutical intermediates, natural products, and functional materials where precise molecular architecture is critical.

Chiral Pool Approach to Enantiomerically Pure Natural Products and Pharmaceuticals

The (R)-enantiomer of [(4-Bromo-3-methylbutoxy)methyl]benzene (CAS 88409-08-9) has been validated as a key chiral building block in the total synthesis of (+)-kalkitoxin, a cytotoxic marine natural product . This demonstrates the compound's utility in stereoselective synthesis, where the defined stereochemistry of the chiral center is essential for achieving the correct absolute configuration of the target molecule. Researchers engaged in the synthesis of stereochemically complex natural products or chiral drug candidates can leverage this building block to install a pre-defined stereocenter, streamlining synthetic routes and improving enantiomeric purity.

Orthogonal Protection Strategies in Complex Molecule Assembly

The benzyl ether group in [(4-Bromo-3-methylbutoxy)methyl]benzene provides a protecting group that is stable under a variety of reaction conditions but can be selectively removed via hydrogenolysis [3]. This orthogonality enables synthetic chemists to design sequences where the benzyl ether remains intact during the manipulation of other functional groups protected with acid- or base-labile moieties (e.g., silyl ethers, acetals) [4]. In the context of process chemistry and scale-up, the ability to avoid repetitive protection/deprotection cycles reduces step count, improves overall yield, and lowers production costs. This makes the compound a valuable intermediate for the efficient synthesis of polyfunctional molecules in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(4-Bromo-3-methylbutoxy)methyl]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.